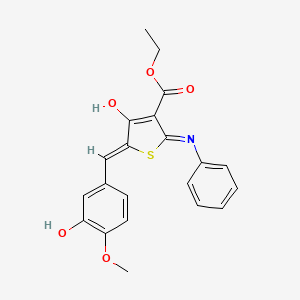

ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:

- The “ethyl” group indicates the presence of an ethyl (C2H5) side chain.

- The compound contains a thiophene ring (a five-membered heterocycle with a sulfur atom).

- The “5Z” indicates the position of a double bond (Z configuration) in the side chain.

- The compound also features a phenylamino group and a carboxylate functional group.

- The 3-hydroxy-4-methoxybenzylidene moiety adds further complexity.

- Overall, this compound combines elements from various chemical families, making it intriguing for study.

Preparation Methods

- Efficient synthetic procedures involve converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .

- Industrial production methods may vary, but the key steps involve hydrazide formation and subsequent condensation with the aldehyde.

Chemical Reactions Analysis

- Reactions:

- It can undergo oxidation, reduction, and substitution reactions due to its diverse functional groups.

- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., hydrazine).

- Major products:

- Oxidation may yield carboxylic acid derivatives.

- Reduction could lead to the corresponding alcohol.

- Substitution reactions may modify the phenylamino or methoxy groups.

Scientific Research Applications

- Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

- Biology: Explore its interactions with enzymes, receptors, or cellular components.

- Medicine: Assess its pharmacological properties (e.g., antimicrobial activity).

- Industry: Consider its use in materials science or as a precursor for drug synthesis.

Mechanism of Action

- The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).

- Further research is needed to elucidate the exact pathways and mechanisms.

Comparison with Similar Compounds

- Similar compounds may include other thiophene derivatives, hydrazones, or benzaldehyde-based structures.

- Highlight its uniqueness, perhaps emphasizing the combination of diverse functional groups.

Biological Activity

Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate, with the molecular formula C21H19NO5S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antioxidant properties, and antibacterial activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO5S |

| Molecular Weight | 397.44 g/mol |

| CAS Number | 5929-61-3 |

| Melting Point | 312.9 °C |

| Solubility | Moderate in organic solvents |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness at low concentrations.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound showed selective activity against several cancer cell lines:

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound displayed significant free radical scavenging activities, outperforming standard antioxidants in certain tests.

Summary of Antioxidant Findings

| Method | Activity Level | Reference |

|---|---|---|

| DPPH Scavenging | High | |

| ABTS Assay | Significant | |

| Ferric Reducing Power | Moderate |

The antioxidant properties may contribute to its antiproliferative effects by reducing oxidative stress in cells.

Antibacterial Activity

This compound has also been tested for antibacterial properties against various bacterial strains. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Enterococcus faecalis | 8 |

These findings suggest that the compound has potential therapeutic applications in treating bacterial infections.

Properties

Molecular Formula |

C21H19NO5S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

ethyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate |

InChI |

InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20? |

InChI Key |

ALKUMZSSQQMVKZ-OYBLBNEUSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.